2-(1-Piperidyl)-2-(p-tolyl)acetonitrile hydrochloride
Overview
Description
2-(1-Piperidyl)-2-(p-tolyl)acetonitrile hydrochloride is a useful research compound. Its molecular formula is C14H19ClN2 and its molecular weight is 250.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
Research has delved into the synthesis of complex molecular structures and the characterization of their physicochemical properties. For example, studies on the synthesis of multi-substituted cyclopentenones and α-chlorocyclobutanones from p-tolyl sulfoxides and acetonitrile derivatives reveal methodologies that could potentially apply to or involve compounds like 2-(1-Piperidyl)-2-(p-tolyl)acetonitrile hydrochloride (Satoh & Wakasugi, 2003), (Saitoh et al., 2012).
Molecular and Crystal Structures
The synthesis and study of d metal complexes with specific ligands demonstrate the exploration of molecular and crystal structures, which are critical for understanding the reactivity and properties of such compounds. This line of research, as demonstrated in the study of metal complexes with 2-phenyl-4-(piperidyl-1)-pyrido[2,3-a]anthraquinone, could provide frameworks for studying the structural aspects of this compound (Strashnova et al., 2007).
Catalysis and Chemical Reactions
Research into catalysis and chemical reactions, such as the Biginelli reaction catalyzed by piperidinium triflate, highlights the role of piperidyl-based compounds in facilitating complex chemical transformations. These studies offer insights into how this compound might act as a catalyst or reactant in synthetic chemistry applications (Ramalingan et al., 2010).
Properties
IUPAC Name |
2-(4-methylphenyl)-2-piperidin-1-ylacetonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-12-5-7-13(8-6-12)14(11-15)16-9-3-2-4-10-16;/h5-8,14H,2-4,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTZVXTZYBHBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)N2CCCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-49-8 | |
Record name | 1-Piperidineacetonitrile, α-(4-methylphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.